

# Application Notes and Protocols for ML390 in Combination with Other AML Drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML390**  
Cat. No.: **B609164**

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## Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy and targeted agents have improved outcomes, drug resistance and relapse remain significant challenges, highlighting the need for novel therapeutic strategies. **ML390** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, **ML390** induces differentiation and reduces proliferation of AML cells.<sup>[1][2][3]</sup> This unique mechanism of action makes **ML390** a promising candidate for combination therapies aimed at overcoming resistance and enhancing anti-leukemic efficacy.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating **ML390** in combination with other AML drugs, such as BCL-2 inhibitors and standard chemotherapy agents.

## Rationale for Combination Therapies

The primary rationale for combining **ML390** with other AML drugs is to target multiple, non-overlapping survival pathways in leukemia cells, potentially leading to synergistic or additive anti-tumor effects.

- **ML390** and BCL-2 Inhibitors (e.g., Venetoclax): AML cells are often dependent on the anti-apoptotic protein BCL-2 for their survival.[4][5][6] Venetoclax, a BCL-2 inhibitor, has shown significant clinical activity in AML.[6] However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1.[4][5][7] DHODH inhibitors, such as brequinar, have been shown to downregulate MCL-1 expression. This provides a strong rationale for combining **ML390** with venetoclax to simultaneously block two critical survival pathways, potentially overcoming or preventing venetoclax resistance. Preclinical studies with the DHODH inhibitor brequinar have demonstrated synergistic effects when combined with venetoclax in lymphoma models, supporting the investigation of this combination in AML.
- **ML390** and Standard Chemotherapy (e.g., Cytarabine, Doxorubicin): Standard AML chemotherapy agents like cytarabine (Ara-C) and doxorubicin induce DNA damage and apoptosis in rapidly dividing cells. **ML390**'s ability to induce differentiation could potentially sensitize AML blasts to the cytotoxic effects of these agents. By inducing a more mature phenotype, **ML390** may render the cells more susceptible to the mechanisms of action of traditional chemotherapy. Studies with other DHODH inhibitors have shown synergistic or near-additive effects when combined with classical antileukemic agents.

## Quantitative Data Summary

While specific quantitative data for **ML390** in combination with other AML drugs is limited in publicly available literature, data from studies on other DHODH inhibitors in similar combinations provide a valuable reference. The following tables summarize representative data from preclinical studies on DHODH inhibitors in hematological malignancies.

Table 1: In Vitro Efficacy of DHODH Inhibitors in Combination with Other Agents

Cell Line	DHODH Inhibitor	Combination Agent	Observation	Reference
DHL (Lymphoma)	Brequinar	Venetoclax	Synergistic inhibition of cell survival	
AML cell lines	MEDS433	Dipyridamole	Strong synergistic induction of apoptosis	
AML cell lines	MEDS433	Cytarabine, Idarubicin, Decitabine	Near-additive increase in apoptosis	

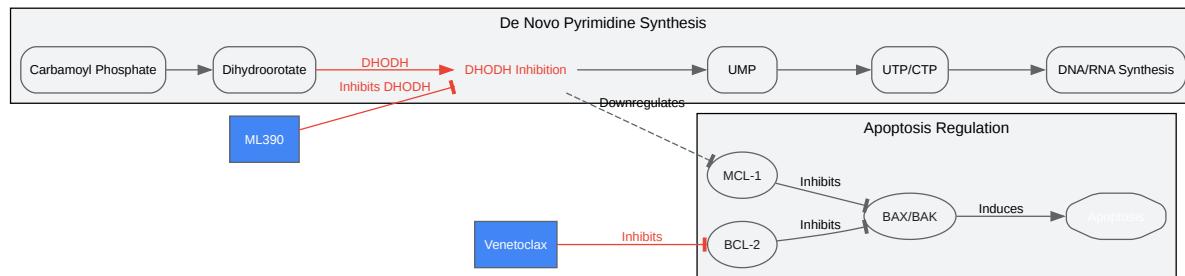
Table 2: In Vivo Efficacy of DHODH Inhibitor Combinations

AML Model	DHODH Inhibitor	Combination Agent	Outcome	Reference
HGBCL Xenograft	Brequinar	Venetoclax	Synergistic tumor growth inhibition	

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of ML390 and Potential Combination Targets

The following diagram illustrates the proposed mechanism of action of **ML390** and its potential interplay with BCL-2 inhibitors.

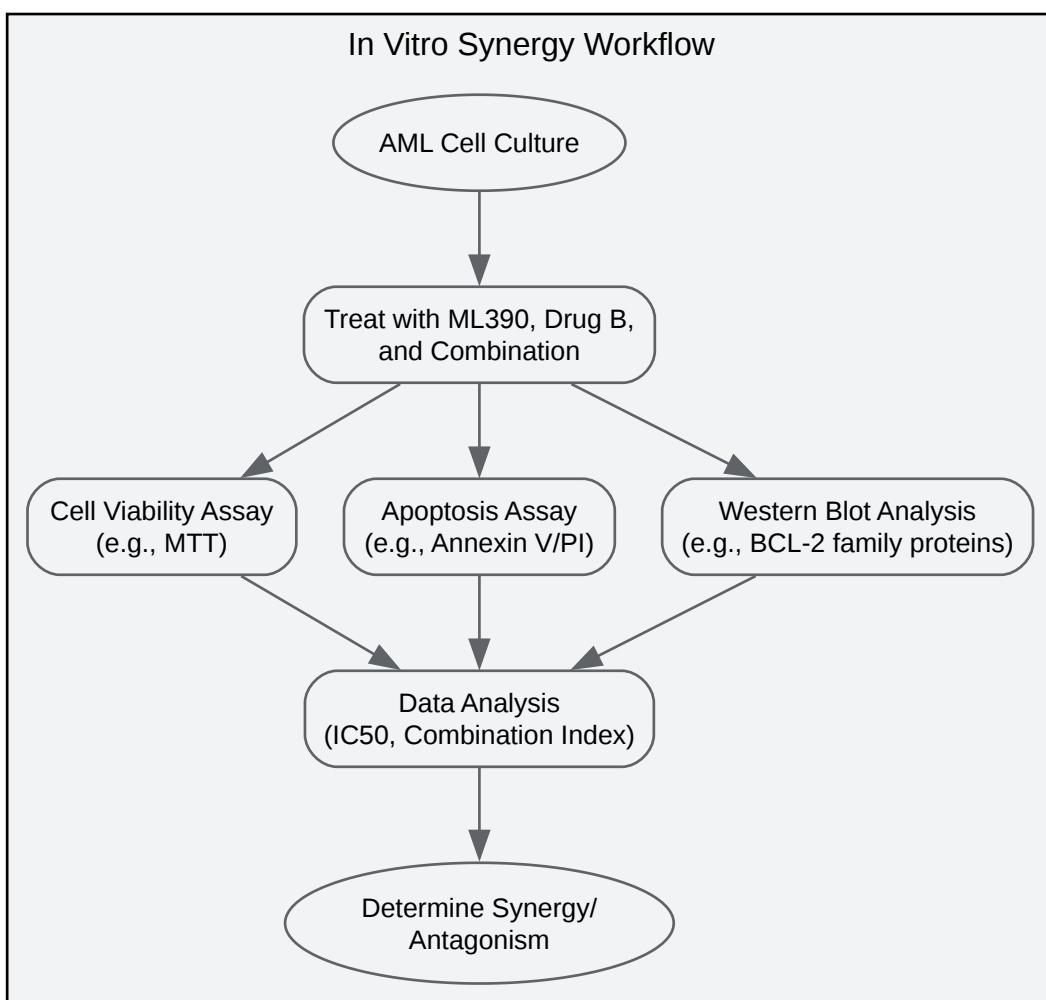


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**ML390** inhibits pyrimidine synthesis and may downregulate MCL-1, sensitizing cells to BCL-2 inhibition by Venetoclax.

## Experimental Workflow for Evaluating Drug Combinations

This diagram outlines a typical workflow for assessing the synergistic potential of **ML390** with another AML drug *in vitro*.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)